molecular formula C10H13NO4S B14377033 N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide CAS No. 89345-78-8

N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B14377033
CAS No.: 89345-78-8
M. Wt: 243.28 g/mol
InChI Key: MTXHHOSTTMHQHJ-UHFFFAOYSA-N
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Description

N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a methanesulfonyl group, a 4-methylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    Methanesulfonic acid: Contains the methanesulfonyl group but lacks the acetamide and 4-methylphenyl groups.

    4-Methylacetanilide: Similar structure but without the methanesulfonyl group.

Uniqueness

N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide is unique due to the presence of both the methanesulfonyl and 4-methylphenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

89345-78-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(N-acetyl-4-methylanilino) methanesulfonate

InChI

InChI=1S/C10H13NO4S/c1-8-4-6-10(7-5-8)11(9(2)12)15-16(3,13)14/h4-7H,1-3H3

InChI Key

MTXHHOSTTMHQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)OS(=O)(=O)C

Origin of Product

United States

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